2,6-Dichloro-benzamidine

Description

BenchChem offers high-quality 2,6-Dichloro-benzamidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-benzamidine including the price, delivery time, and more detailed information at info@benchchem.com.

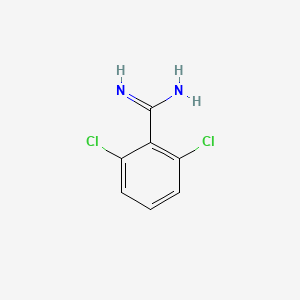

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichlorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQVLZHJNFSEYOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3797-81-7 | |

| Record name | 2,6-Dichlorobenzamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,6-Dichloro-benzamidine chemical properties and structure

An In-Depth Technical Guide to 2,6-Dichlorobenzamidine: Synthesis, Properties, and Therapeutic Potential

Abstract

This technical guide provides a comprehensive overview of 2,6-dichlorobenzamidine, a halogenated aromatic amidine of significant interest to researchers in medicinal chemistry and drug development. While this specific molecule is not extensively characterized in public literature, this document consolidates available information and provides expert-driven, scientifically-grounded guidance. The core focus is a detailed, field-proven protocol for its synthesis from 2,6-dichlorobenzonitrile via the Pinner reaction. Furthermore, we explore its potential applications, particularly as a serine protease inhibitor, by drawing logical parallels with the well-understood pharmacology of the benzamidine scaffold. This guide is intended to serve as a foundational resource for scientists aiming to synthesize, characterize, and evaluate 2,6-dichlorobenzamidine for therapeutic applications.

Introduction and Strategic Context

In the landscape of drug discovery, the benzamidine moiety is a privileged structure, renowned for its ability to act as a potent reversible, competitive inhibitor of serine proteases like trypsin.[1] Its cationic nature at physiological pH allows it to mimic the protonated arginine and lysine side chains, enabling it to effectively bind in the S1 pocket of these enzymes. The strategic addition of substituents to the benzene ring offers a powerful method to modulate potency, selectivity, and pharmacokinetic properties.

2,6-Dichlorobenzamidine introduces two chlorine atoms at the ortho positions relative to the amidine group. This substitution pattern is expected to significantly influence the molecule's electronic properties and steric profile, potentially leading to novel binding interactions and an altered selectivity profile compared to unsubstituted benzamidine.

It is critical to distinguish 2,6-dichlorobenzamidine from its far more commonly documented analogue, 2,6-dichlorobenzamide. The latter is an amide and a well-known metabolite of the herbicide dichlobenil, possessing entirely different chemical and biological properties.[2][3] This guide focuses exclusively on the amidine (C(=NH)NH₂), a potent functional group in medicinal chemistry. Due to the scarcity of direct experimental data, this guide emphasizes a robust synthetic pathway and logical, evidence-based projections of its utility.

Chemical Identity and Structure

The foundational step in any research endeavor is the unambiguous identification of the molecule of interest.

-

IUPAC Name: 2,6-Dichlorobenzenecarboximidamide

-

Common Name: 2,6-Dichlorobenzamidine

-

Molecular Formula: C₇H₆Cl₂N₂

-

Molecular Weight: 189.04 g/mol

-

CAS Number: 37133-11-4 (for hydrochloride salt)

Structural Diagram

The structure of 2,6-dichlorobenzamidine features a central benzene ring substituted with the amidine functional group and two chlorine atoms at the adjacent (ortho) positions.

Physicochemical and Spectral Properties

A thorough search of authoritative chemical databases (including PubChem, ChemSpider, and SciFinder) reveals a notable absence of experimentally determined physicochemical data for 2,6-dichlorobenzamidine. For researchers, this indicates that the compound must be synthesized and characterized from first principles.

| Property | Value | Source/Comment |

| Appearance | Expected to be a crystalline solid | Typically handled as the hydrochloride salt, which enhances stability and water solubility.[1] |

| Melting Point | Not available in public literature | - |

| Boiling Point | Not available in public literature | - |

| Solubility | Not available in public literature | The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol/ethanol. |

| pKa (of amidinium ion) | Predicted ~10-11 | Benzamidines are strong bases; the predicted value is based on the parent benzamidine. |

| ¹H NMR, ¹³C NMR, IR, MS | No experimental spectra publicly available | Characterization post-synthesis is a critical requirement. |

Synthesis and Manufacturing

The most reliable and well-established method for converting an aromatic nitrile into a benzamidine is the Pinner reaction .[4][5][6] This two-step, one-pot procedure involves the formation of an intermediate Pinner salt (an alkyl imidate hydrochloride) followed by ammonolysis.

Plausible Synthetic Pathway: The Pinner Reaction

The synthesis commences with the commercially available starting material, 2,6-dichlorobenzonitrile.

Detailed Experimental Protocol

Causality Behind Experimental Choices: This protocol is designed as a self-validating system. The use of anhydrous (dry) reagents and solvents is paramount because the Pinner salt intermediate is highly susceptible to hydrolysis, which would lead to the undesired ester or amide byproducts.[5][6] Low temperatures during the initial HCl addition are crucial to prevent thermal degradation of the thermodynamically unstable imidate salt.[4]

Reagents and Equipment:

-

2,6-Dichlorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas)

-

Ammonia (gas) or Ammonium Carbonate

-

Round-bottom flask with a magnetic stirrer

-

Gas dispersion tube

-

Drying tube (e.g., with CaCl₂)

-

Ice bath

-

Filtration apparatus (Büchner funnel)

Step-by-Step Methodology:

Part A: Formation of the Pinner Salt Intermediate

-

Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a gas inlet adapter connected to a cylinder of anhydrous HCl via a drying tube, and a gas outlet protected by another drying tube. Ensure the entire setup is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Dissolution: Dissolve 2,6-dichlorobenzonitrile (1.0 eq) in anhydrous ethanol (approx. 3-5 mL per gram of nitrile). Cool the solution to 0-5 °C using an ice bath.

-

HCl Addition: While stirring vigorously, bubble dry HCl gas through the solution.[5] The reaction is exothermic; maintain the temperature below 10 °C. Continue the HCl addition until the solution is saturated and a precipitate (the Pinner salt) begins to form.

-

Reaction: Seal the flask and allow it to stir at 0-5 °C for 12-24 hours or until reaction completion is confirmed (e.g., by TLC or disappearance of the nitrile peak in IR spectroscopy). The product, ethyl 2,6-dichlorobenzimidate hydrochloride, will typically precipitate as a white solid.

-

Isolation (Optional but Recommended): The intermediate salt can be isolated by diluting the reaction mixture with anhydrous diethyl ether, filtering the precipitate under inert atmosphere, washing with more anhydrous ether, and drying under vacuum.

Part B: Ammonolysis to Form 2,6-Dichlorobenzamidine Hydrochloride

-

Suspension: Suspend the isolated Pinner salt (or the entire reaction mixture from Part A) in fresh anhydrous ethanol.

-

Ammonolysis: Cool the mixture in an ice bath and bubble anhydrous ammonia gas through the suspension until it is saturated.[7] Alternatively, add a stoichiometric excess of ammonium carbonate.[5]

-

Reaction: Seal the flask and stir the mixture at room temperature or with gentle warming (e.g., 30-40 °C) for 6-12 hours.[5] The progress can be monitored by the disappearance of the intermediate.

-

Workup and Purification:

-

Filter the reaction mixture to remove the byproduct, ammonium chloride.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude solid is 2,6-dichlorobenzamidine hydrochloride. It can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate or isopropanol.

-

Applications in Research and Drug Development

While specific studies on 2,6-dichlorobenzamidine are scarce, its potential can be confidently inferred from the extensive research on the benzamidine scaffold.

Primary Postulated Application: Serine Protease Inhibition

Benzamidine is a classic competitive inhibitor of serine proteases.[1] These enzymes, which include thrombin, trypsin, and plasmin, play critical roles in coagulation, digestion, and fibrinolysis. Their dysregulation is implicated in numerous diseases, making them prime therapeutic targets.

The positively charged amidinium group of 2,6-dichlorobenzamidine is expected to anchor the molecule within the negatively charged S1 specificity pocket of target proteases. The 2,6-dichloro substitution provides a distinct steric and electronic profile:

-

Lipophilicity: The chlorine atoms increase the molecule's lipophilicity, which may enhance cell permeability and interactions with hydrophobic sub-pockets of the enzyme's active site.

-

Steric Influence: The ortho-chlorine atoms will force the benzene ring into a specific rotational conformation relative to the amidine group, which can be exploited to achieve selectivity for a particular protease over others.

-

Electronic Effects: The electron-withdrawing nature of chlorine can influence the pKa of the amidine group, affecting its charge state and binding affinity.

Therefore, 2,6-dichlorobenzamidine is a logical and compelling candidate for inclusion in screening libraries targeting serine proteases involved in thrombosis, inflammation, and oncology.

Conclusion

2,6-Dichlorobenzamidine represents an under-explored but strategically important molecule for drug discovery. While a lack of published experimental data necessitates foundational characterization by interested researchers, its synthesis is readily achievable through the well-documented Pinner reaction. This guide provides a robust, scientifically-grounded protocol for its preparation from 2,6-dichlorobenzonitrile. Based on the established role of the benzamidine pharmacophore, 2,6-dichlorobenzamidine holds significant potential as a scaffold for developing novel and selective serine protease inhibitors. The insights and methodologies presented herein offer a clear path forward for researchers to synthesize, characterize, and unlock the therapeutic potential of this compound.

References

- (No Author). (n.d.). Current time information in Rutherford County, US. Google Search.

-

NROChemistry. (n.d.). Pinner Reaction. NROChemistry. [Link]

-

Wikipedia. (n.d.). Benzamidine. Wikipedia. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). [Link]

-

Wikipedia. (n.d.). Pinner reaction. Wikipedia. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

ResearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. ResearchGate. [Link]

-

YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Organic Chemistry Portal. [Link]

-

AERU, University of Hertfordshire. (2025). 2,6-dichlorobenzamide (Ref: AE C653711). [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. [Link]

- Schoot, C. J. (1969). Methods of manufacturing 2,6-dichlorobenzamide. U.S.

-

ResearchGate. (2025). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. [Link]

-

Miljøstyrelsen. (n.d.). BAM (2,6-Dichlorobenzamide). [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Dichlobenil & 2,6-dichlorobenzamide. [Link]

-

NIST. (n.d.). Benzamide, 2,6-dichloro-. NIST Chemistry WebBook. [Link]

-

PubMed. (n.d.). Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase. National Center for Biotechnology Information. [Link]

Sources

- 1. Benzamidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Transformation of the herbicide 2,6-dichlorobenzonitrile to the persistent metabolite 2,6-dichlorobenzamide (BAM) by soil bacteria known to harbour nitrile hydratase or nitrilase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Pinner Reaction | NROChemistry [nrochemistry.com]

- 6. Pinner reaction - Wikipedia [en.wikipedia.org]

- 7. youtube.com [youtube.com]

An In-Depth Technical Guide to 2,6-Dichlorobenzamidine: A Key Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichlorobenzamidine and its hydrochloride salt are pivotal compounds in the landscape of modern drug discovery and development. Possessing a unique chemical architecture, this small molecule has garnered significant attention for its role as a potent inhibitor of serine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of 2,6-dichlorobenzamidine, encompassing its chemical and physical properties, a detailed synthesis protocol, its mechanism of action as a serine protease inhibitor, and its applications in therapeutic research. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the exploration of novel therapeutic agents.

Chemical and Physical Properties

2,6-Dichlorobenzamidine is a halogenated aromatic amidine. The presence of two chlorine atoms on the benzene ring significantly influences its electronic properties and steric hindrance, which in turn dictates its binding affinity and selectivity for various enzyme targets. For laboratory use, it is frequently supplied as the hydrochloride salt to enhance its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of 2,6-Dichlorobenzamidine and its Hydrochloride Salt

| Property | 2,6-Dichlorobenzamidine (Free Base) | 2,6-Dichlorobenzamidine Hydrochloride |

| CAS Number | 3797-84-0 | 3797-81-7 |

| Molecular Formula | C₇H₆Cl₂N₂ | C₇H₇Cl₃N₂ |

| Molecular Weight | 189.04 g/mol | 225.50 g/mol |

| Appearance | Solid | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents such as ethanol and DMSO.[1] | Readily soluble in water and ethanol.[2] |

Note: Specific solubility values and other physical properties for the free base are not extensively reported in publicly available literature, with most research and commercial supply focusing on the more stable hydrochloride salt.

Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

The primary route for the synthesis of 2,6-dichlorobenzamidine hydrochloride is through the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt). This intermediate is then treated with ammonia to yield the corresponding amidine.[3][4][5] The starting material for this synthesis is 2,6-dichlorobenzonitrile.

Synthesis Workflow

Caption: Synthesis of 2,6-Dichlorobenzamidine HCl via the Pinner Reaction.

Detailed Experimental Protocol

Materials:

-

2,6-Dichlorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Anhydrous Hydrogen Chloride (gas)

-

Ammonia (gas or solution in ethanol)

-

Round-bottom flask

-

Gas inlet tube

-

Magnetic stirrer

-

Ice bath

-

Drying tube (e.g., with calcium chloride)

Procedure:

-

Formation of the Pinner Salt:

-

Dissolve 2,6-dichlorobenzonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution while stirring. The reaction is exothermic, so maintain the temperature below 10°C.

-

Continue the addition of HCl until the solution is saturated.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4°C) for an extended period (typically 12-24 hours) to allow for the precipitation of the Pinner salt (the ethyl imidate hydrochloride).

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

-

-

Conversion to 2,6-Dichlorobenzamidine Hydrochloride:

-

Suspend the dried Pinner salt in anhydrous ethanol.

-

Cool the suspension in an ice bath.

-

Bubble ammonia gas through the suspension with vigorous stirring, or add a saturated solution of ammonia in ethanol.

-

Continue the addition of ammonia until the reaction is complete (this can be monitored by thin-layer chromatography).

-

The ammonium chloride byproduct will precipitate.

-

Filter the reaction mixture to remove the ammonium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude 2,6-dichlorobenzamidine hydrochloride.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

-

Self-Validation: The purity of the final product should be assessed by determining its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS). The disappearance of the nitrile peak in the IR spectrum and the appearance of the amidinium proton signals in the ¹H NMR spectrum are key indicators of a successful reaction.

Mechanism of Action: Serine Protease Inhibition

Benzamidine and its derivatives are well-established as reversible, competitive inhibitors of serine proteases.[6][7] These enzymes, which include trypsin, thrombin, and plasmin, play crucial roles in processes ranging from digestion to blood coagulation.[2]

The inhibitory activity of benzamidines stems from their structural mimicry of the side chains of arginine and lysine, which are the natural substrates for many serine proteases. The positively charged amidinium group of the inhibitor forms a salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 specificity pocket of the enzyme.[2] This interaction, along with hydrophobic interactions between the benzene ring of the inhibitor and the hydrophobic walls of the S1 pocket, anchors the inhibitor in the active site, preventing the binding of the natural substrate.

Caption: Binding of 2,6-Dichlorobenzamidine to the S1 Pocket of a Serine Protease.

Applications in Drug Discovery and Development

The ability of 2,6-dichlorobenzamidine to act as a scaffold for serine protease inhibitors makes it a valuable tool in drug discovery.[2] By modifying the benzamidine core, researchers can develop inhibitors with enhanced potency and selectivity for specific serine proteases.

Key Therapeutic Areas of Interest:

-

Anticoagulation: Thrombin and Factor Xa are serine proteases that are key components of the coagulation cascade. Inhibitors of these enzymes are used as anticoagulants to prevent and treat thrombosis. The benzamidine moiety is found in some anticoagulant drugs.[7]

-

Fibrinolysis: Plasmin, a serine protease, is responsible for the breakdown of fibrin clots. Modulating the activity of plasmin and its activators (like tPA and urokinase) is a therapeutic strategy for various cardiovascular diseases.

-

Inflammation and Immunity: Serine proteases are involved in various inflammatory and immune responses. Inhibitors of these enzymes have potential as anti-inflammatory agents.

-

Oncology: Certain serine proteases are implicated in tumor growth, invasion, and metastasis. Therefore, their inhibitors are being investigated as potential anti-cancer agents.

Experimental Protocol: Enzyme Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of 2,6-dichlorobenzamidine against a model serine protease, such as trypsin.

Materials:

-

Trypsin (e.g., bovine pancreatic trypsin)

-

Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

2,6-Dichlorobenzamidine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of trypsin in the assay buffer.

-

Prepare a stock solution of L-BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

-

Prepare a stock solution of 2,6-dichlorobenzamidine hydrochloride in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed volume of the trypsin solution

-

Varying concentrations of the 2,6-dichlorobenzamidine hydrochloride solution

-

-

Include control wells:

-

No inhibitor control: Enzyme, buffer, and no inhibitor.

-

Blank: Buffer and substrate, but no enzyme.

-

-

-

Pre-incubation:

-

Pre-incubate the enzyme with the inhibitor at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow for binding.

-

-

Initiation and Monitoring of the Reaction:

-

Initiate the enzymatic reaction by adding the L-BAPNA substrate to all wells.

-

Immediately begin monitoring the increase in absorbance at 405 nm over time using a microplate reader. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate) for each inhibitor concentration from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the blank from all other measurements.

-

Calculate the percentage of inhibition for each concentration of 2,6-dichlorobenzamidine hydrochloride relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion

2,6-Dichlorobenzamidine is a compound of significant interest to the scientific and drug development communities. Its well-defined mechanism of action as a competitive inhibitor of serine proteases, coupled with its synthetic accessibility, makes it an invaluable scaffold for the design of novel therapeutic agents. This guide has provided a detailed overview of its properties, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their quest for new medicines.

References

-

MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: benzamidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

PubMed. (1998). Structural and functional analyses of benzamidine-based inhibitors in complex with trypsin: implications for the inhibition of factor Xa, tPA, and urokinase. Retrieved from [Link]

-

PMC - NIH. (n.d.). Multivalent Benzamidine Molecules for Plasmin Inhibition: Effect of Valency and Linker Length. Retrieved from [Link]

-

NROChemistry. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamidine. Retrieved from [Link]

- Google Patents. (n.d.). US3444196A - Methods of manufacturing 2,6-dichlorobenzamide.

-

Solubility of Things. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

YouTube. (2021, June 12). Pinner Reaction. Retrieved from [Link] (Note: A placeholder URL is used as the original may not be stable. The content is based on the general knowledge of the Pinner reaction described in other sources).

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Benzamidine - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 2,6-Dichlorobenzamide

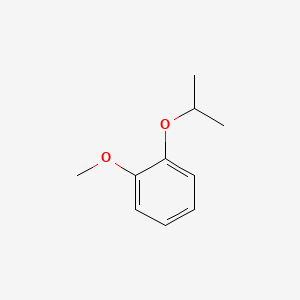

A Note on the Target Analyte: 2,6-Dichlorobenzamidine vs. 2,6-Dichlorobenzamide

This guide provides a comprehensive overview of the spectroscopic data for 2,6-dichlorobenzamide. It is important to note that a thorough search of scientific literature and spectral databases yielded limited specific spectroscopic data for 2,6-dichlorobenzamidine. However, extensive data is available for the closely related compound, 2,6-dichlorobenzamide. Given the potential for ambiguity in the common naming of these compounds, this guide will focus on the well-characterized 2,6-dichlorobenzamide, offering a detailed analysis of its spectroscopic properties. The structural distinction between these two molecules lies in the functional group attached to the dichlorinated benzene ring: a carboxamide group (-C(=O)NH₂) for 2,6-dichlorobenzamide, and a carboximidamide (amidine) group (-C(=NH)NH₂) for 2,6-dichlorobenzamidine.

This in-depth guide is designed for researchers, scientists, and professionals in drug development, providing a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of 2,6-dichlorobenzamide.

Introduction

2,6-Dichlorobenzamide is a chemical compound of significant interest, primarily as a metabolite of the herbicide dichlobenil.[1] Its presence in environmental samples and its potential biological activities necessitate robust analytical methods for its identification and quantification. Spectroscopic techniques are indispensable tools for the unambiguous structural elucidation and characterization of such molecules. This guide delves into the core spectroscopic techniques used to characterize 2,6-dichlorobenzamide, providing both the foundational data and the scientific rationale behind the interpretation of the spectra.

Molecular Structure of 2,6-Dichlorobenzamide

To fully appreciate the spectroscopic data, it is essential to understand the molecular structure of 2,6-dichlorobenzamide. The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and a carboxamide group at position 1. This substitution pattern has a profound influence on the spectroscopic properties of the molecule.

Caption: Molecular structure of 2,6-dichlorobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,6-dichlorobenzamide, both ¹H and ¹³C NMR provide critical information about its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,6-dichlorobenzamide is characterized by signals corresponding to the aromatic protons and the amide protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dichlorobenzamide in a suitable deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) in an NMR tube.

-

Instrument: Varian A-60 or equivalent NMR spectrometer.[2]

-

Data Acquisition: Acquire the ¹H NMR spectrum at a suitable frequency (e.g., 60 MHz or higher).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm.

¹H NMR Data for 2,6-Dichlorobenzamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | m | 3H | Aromatic protons |

| ~7.6 | br s | 2H | Amide (-NH₂) protons |

Data sourced from SpectraBase.[2]

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum displays a multiplet around 7.4 ppm, integrating to three protons. This is consistent with the three protons on the dichlorinated benzene ring. The two chlorine atoms at positions 2 and 6 create a plane of symmetry in the molecule, leading to a complex splitting pattern for the aromatic protons. The broad singlet at approximately 7.6 ppm, integrating to two protons, is characteristic of the amide (-NH₂) protons. The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) of 2,6-dichlorobenzamide in a deuterated solvent.

-

Instrument: A high-field NMR spectrometer (e.g., 100 MHz or higher).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

¹³C NMR Data for 2,6-Dichlorobenzamide

| Chemical Shift (ppm) | Assignment |

| ~167 | Carbonyl carbon (C=O) |

| ~136 | Aromatic C-Cl |

| ~132 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~128 | Aromatic C-C(O)NH₂ |

Data sourced from SpectraBase.[3]

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum shows distinct signals for the different carbon environments in 2,6-dichlorobenzamide. The downfield signal at around 167 ppm is characteristic of a carbonyl carbon in an amide group. The signals in the aromatic region (128-136 ppm) correspond to the six carbons of the benzene ring. The carbons attached to the chlorine atoms are shifted downfield due to the electronegativity of chlorine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[1]

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.[4]

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

Key IR Absorption Bands for 2,6-Dichlorobenzamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching of the amide |

| ~1650 | Strong | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| ~1400 | Medium | C-N stretching |

| 1100-1000 | Strong | C-Cl stretching |

| 800-700 | Strong | C-H out-of-plane bending (aromatic) |

Data sourced from NIST WebBook and PubChem.[1][4]

Interpretation of the IR Spectrum

The IR spectrum of 2,6-dichlorobenzamide clearly indicates the presence of the amide functional group. The broad band in the 3400-3200 cm⁻¹ region is due to the symmetric and asymmetric N-H stretching vibrations. The strong absorption at approximately 1650 cm⁻¹ is the characteristic C=O stretching vibration of the amide, often referred to as the Amide I band. The Amide II band, resulting from N-H bending, appears around 1600 cm⁻¹. The presence of the dichlorinated benzene ring is confirmed by the C-Cl stretching vibrations in the 1100-1000 cm⁻¹ region and the aromatic C-H bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[5]

-

Ionization: Electron Ionization (EI) is a common method for GC-MS.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

Mass Spectrometry Data for 2,6-Dichlorobenzamide

| m/z | Relative Intensity | Assignment |

| 191 | Moderate | [M+2]⁺• isotopic peak |

| 189 | High | [M]⁺• (Molecular ion) |

| 173 | High | [M-NH₂]⁺ |

| 145 | Moderate | [M-NH₂-CO]⁺ |

| 109 | Moderate | [C₆H₃Cl]⁺ |

Data sourced from NIST WebBook.[5]

Interpretation of the Mass Spectrum

The mass spectrum of 2,6-dichlorobenzamide shows a molecular ion peak [M]⁺• at m/z 189. The presence of two chlorine atoms is evident from the isotopic pattern of the molecular ion, with a significant [M+2]⁺• peak at m/z 191 (approximately 2/3 the intensity of the M⁺• peak) and a smaller [M+4]⁺• peak. A prominent fragment ion is observed at m/z 173, corresponding to the loss of the amino group (-NH₂). Subsequent loss of carbon monoxide (CO) from this fragment leads to the ion at m/z 145.

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic characterization of 2,6-dichlorobenzamide through NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation. Each technique offers complementary information, allowing for a detailed understanding of the molecule's atomic connectivity and functional groups. The data and interpretations presented in this guide serve as a valuable resource for scientists and researchers involved in the analysis of this compound and related structures. The provided protocols offer a starting point for the experimental acquisition of high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

References

-

SpectraBase. 2,6-Dichlorobenzamide. [Link]

-

NIST. Benzamide, 2,6-dichloro-. [Link]

-

NIST. Benzamide, 2,6-dichloro-. [Link]

-

SpectraBase. 2,6-Dichlorobenzamide. [Link]

-

NIST. Benzamide, 2,6-dichloro-. [Link]

-

PubChem. 2,6-Dichlorobenzamide. [Link]

-

ResearchGate. Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. [Link]

- Google Patents. Methods of manufacturing 2,6-dichlorobenzamide.

-

SpectraBase. N-acetyl-2,6-dichlorobenzamide. [Link]

-

SpectraBase. 2,6-Dichlorobenzamide. [Link]

-

NIST. Benzamide, 2,6-dichloro-. [Link]

-

NIST. Benzenamine, 2,6-dichloro-. [Link]

-

ResearchGate. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

-

The Royal Society of Chemistry. Electronic Supporting Information. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichlorobenzamidine

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2,6-dichlorobenzamidine, a critical intermediate and research chemical. Designed for researchers, scientists, and drug development professionals, this document delves into the core physicochemical properties influencing its behavior in various solvent systems and under common stress conditions. We present detailed, field-proven protocols for solubility determination and stability assessment, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. This guide aims to equip scientists with the foundational knowledge and practical methodologies required for the effective handling, formulation, and development of molecules containing the 2,6-dichlorobenzamidine scaffold.

Introduction: The Significance of 2,6-Dichlorobenzamidine

2,6-Dichlorobenzamidine is a substituted aromatic compound featuring a benzamidine core. The benzamidine and its protonated form, the benzamidinium group, are prevalent motifs in medicinal and supramolecular chemistry.[1] Their ability to engage in hydrogen bonding and their high basicity, which typically ensures protonation and aqueous solubility under physiological conditions, makes them valuable functional groups in the design of enzyme inhibitors, particularly for proteases like trypsin.[1] The specific substitution pattern of 2,6-dichlorobenzamidine, with two chlorine atoms ortho to the amidine group, significantly influences its electronic properties, lipophilicity, and steric hindrance, thereby modulating its solubility, stability, and biological activity.

A thorough understanding of the solubility and stability of this compound is paramount for its application in drug discovery and development. Solubility directly impacts bioavailability and the feasibility of formulation, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could lead to inactive or toxic byproducts.[2] This guide provides the necessary framework for a robust physicochemical characterization.

Core Physicochemical Properties

While specific experimental data for 2,6-dichlorobenzamidine is not extensively published, we can infer its properties from the closely related and more studied compound, 2,6-dichlorobenzamide. The primary difference is the substitution of the amide's carbonyl oxygen with a nitrogen atom in the amidine group, which significantly increases the basicity of the molecule.

| Property | Value (for 2,6-Dichlorobenzamide) | Implication for 2,6-Dichlorobenzamidine |

| Molecular Formula | C₇H₅Cl₂NO | C₇H₆Cl₂N₂ |

| Molecular Weight | 190.02 g/mol [3][4] | 189.04 g/mol |

| Appearance | White to off-white crystalline solid[3][5] | Expected to be a crystalline solid. |

| Melting Point | ~198 °C[3] | Likely a high-melting solid. |

| logP (Octanol-Water) | 0.77[3][6] | The amidine group is more polar than the amide, suggesting a potentially lower logP. |

| Aqueous Solubility | 2,730 mg/L (2.73 g/L) at 23 °C[3][6] | As a basic compound, its aqueous solubility will be highly pH-dependent. |

The key feature of 2,6-dichlorobenzamidine is the basicity of the amidine group (pKa of the conjugate acid is typically ~10-11 for benzamidines), which means it will exist predominantly as the protonated benzamidinium cation in acidic to neutral aqueous solutions. This protonation is the primary driver of its aqueous solubility.

Solubility Profile: A Practical Assessment

The solubility of a compound is a critical parameter for its handling and formulation. For 2,6-dichlorobenzamidine, solubility is dictated by the interplay between its crystalline solid state, the polarity of the solvent, and the pH of the medium.

Aqueous pH-Dependent Solubility

The amidine functional group makes the aqueous solubility of 2,6-dichlorobenzamidine highly dependent on pH.

-

In acidic to neutral pH (pH < 9): The amidine is protonated, forming the highly polar benzamidinium salt. This form is expected to have significantly higher aqueous solubility.

-

In basic conditions (pH > 11): The neutral, free base form predominates. This form is less polar and is expected to have much lower aqueous solubility, similar to its amide analogue, 2,6-dichlorobenzamide (approximately 2.7 g/L).[3][6]

Solubility in Organic Solvents

Based on the behavior of the related compound 2,6-dichlorobenzamide, which is soluble in organic solvents like ethanol and DMSO, 2,6-dichlorobenzamidine is also expected to exhibit good solubility in polar organic solvents.[5] This is due to the ability of these solvents to disrupt the crystal lattice and solvate the polar amidine and aromatic functionalities.

Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the industry-standard shake-flask method for determining the equilibrium solubility of 2,6-dichlorobenzamidine. The principle involves agitating an excess of the solid compound in a solvent until equilibrium is reached, then quantifying the dissolved concentration.

Methodology:

-

Preparation: Add an excess amount of solid 2,6-dichlorobenzamidine (e.g., 10 mg) to a series of vials. Ensure enough solid is present that some remains undissolved at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent.

-

Aqueous: Use a series of buffers (e.g., 0.01 M HCl pH 2, Acetate pH 4.5, Phosphate pH 6.8, Phosphate pH 7.4, Borate pH 9.0, Carbonate-Bicarbonate pH 10.0).

-

Organic: Use solvents such as Methanol, Ethanol, Acetonitrile, DMSO, and Propylene Glycol.

-

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm equilibrium.

-

Sample Preparation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Clarification (Critical Step): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all particulate matter. Causality: This step is crucial to ensure only the dissolved compound is measured, preventing artificially high results from suspended microparticles.

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of 2,6-dichlorobenzamidine using a validated analytical method, such as HPLC-UV (see Section 5).

-

Data Reporting: Report the solubility in mg/mL or µg/mL.

Predicted Solubility Data Summary

The following table summarizes the expected solubility behavior of 2,6-dichlorobenzamidine based on chemical principles. Actual experimental values must be determined empirically.

| Solvent System | Predicted Solubility | Rationale |

| 0.1 M HCl (pH ~1) | High (>10 mg/mL) | Forms a highly soluble hydrochloride salt. |

| Phosphate Buffer (pH 7.4) | Moderate to High | Primarily in the protonated, soluble form. |

| Water (unbuffered) | Variable | Depends on the final pH of the solution. |

| 0.1 M NaOH (pH ~13) | Low (<1 mg/mL) | Exists as the less polar, poorly soluble free base. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| DMSO | Very Soluble | Highly polar aprotic solvent effective at dissolving a wide range of compounds. |

Stability Profile: A Forced Degradation Approach

Assessing the chemical stability of 2,6-dichlorobenzamidine is crucial for defining its storage and handling requirements. Forced degradation (or stress testing) studies are the cornerstone of this evaluation, designed to identify potential degradation pathways and demonstrate the specificity of analytical methods.[7][8] The guidance provided by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), provides the framework for these studies.[2][7]

Key Degradation Pathways

For 2,6-dichlorobenzamidine, the most anticipated degradation pathway is hydrolysis.

-

Hydrolysis: The amidine functional group is susceptible to hydrolysis, especially under basic conditions, which cleaves the C-N double bond to yield the corresponding amide (2,6-dichlorobenzamide) and ammonia.[1][9] Studies on unsubstituted benzamidinium show that it hydrolyzes at room temperature in basic water, with the rate increasing significantly with pH.[1] The dominant pathway involves the attack of a hydroxide ion on the neutral benzamidine free base.[1] While amides are also prone to hydrolysis, the reaction is generally much slower than for esters.[10]

Experimental Protocol for Forced Degradation Study

This protocol describes a systematic approach to evaluating the stability of 2,6-dichlorobenzamidine under various stress conditions as mandated by ICH guidelines.[2][7] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[7]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of 2,6-dichlorobenzamidine in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature. Causality: Basic hydrolysis of amidines is often rapid, so elevated temperatures may not be necessary initially.[1]

-

Oxidation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature.

-

Thermal Degradation: Store the stock solution (and a sample of the solid powder) at 60 °C in a stability chamber.

-

Photostability: Expose the stock solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[2] A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours).

-

Sample Quenching:

-

For acid/base samples, neutralize the aliquot with an equimolar amount of base/acid, respectively. Causality: This step is critical to halt the degradation reaction immediately, ensuring the measured result accurately reflects the specific time point.

-

Dilute all samples to a final target concentration (e.g., 50 µg/mL) with the mobile phase.

-

-

Analysis: Analyze all stressed samples, along with a time-zero (unstressed) control, using a stability-indicating HPLC method (see Section 5).

-

Data Evaluation:

-

Calculate the percentage of the parent compound remaining.

-

Calculate the percentage of major degradation products formed (peak area normalization).

-

Perform a mass balance calculation to account for all components.

-

Predicted Stability Data Summary

| Condition | Predicted Stability | Likely Degradation Product(s) |

| 0.1 N HCl, 60 °C | Likely Stable | Minimal degradation expected; protonated form is resistant to electrophilic attack. |

| 0.1 N NaOH, RT | Labile | Significant degradation expected via hydrolysis.[1] |

| 3% H₂O₂, RT | Likely Stable | The molecule lacks easily oxidizable functional groups. |

| Thermal (60 °C) | Stable | Expected to be stable in solid form and in neutral solution. |

| Photolytic (ICH Q1B) | Likely Stable | Aromatic systems can be susceptible, but requires experimental confirmation. |

Analytical Method for Quantification

A robust, stability-indicating analytical method is required for both solubility and stability studies. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard choice. LC-MS/MS can also be employed for higher sensitivity and for identification of degradation products.[11][12]

Example HPLC Method Parameters:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 10% B to 90% B over 15 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 230 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

Self-Validation Check: The method is considered "stability-indicating" if it can resolve the parent peak (2,6-dichlorobenzamidine) from all degradation product peaks and any solvent or matrix peaks, demonstrating specificity.[7][13]

Visualization of Experimental Workflow

The following diagram illustrates the integrated workflow for determining the solubility and stability of 2,6-Dichlorobenzamidine.

Caption: Integrated workflow for solubility and stability characterization.

Conclusion and Recommendations

This guide establishes a comprehensive framework for evaluating the solubility and stability of 2,6-dichlorobenzamidine. The compound's solubility is fundamentally governed by pH, exhibiting high solubility in acidic media and low solubility in basic media. The primary stability liability is hydrolytic degradation under basic conditions, which likely yields 2,6-dichlorobenzamide.

For laboratory professionals, the following recommendations are key:

-

Storage: Store solid 2,6-dichlorobenzamidine in a cool, dry place, protected from light.

-

Solution Handling: For aqueous applications, use buffered solutions below pH 8 to maintain solubility and prevent hydrolysis. Stock solutions in organic solvents like DMSO or ethanol offer good short-term stability.

-

Method Development: Always use a validated, stability-indicating analytical method to ensure accurate quantification and to monitor for the appearance of degradation products.

By adhering to the principles and protocols outlined herein, researchers can generate reliable and reproducible data, facilitating the seamless progression of research and development projects involving 2,6-dichlorobenzamidine.

References

-

Blessy, M. et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

-

MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

-

Solubility of Things. (n.d.). 2,6-Dichlorobenzamide. Retrieved January 2, 2026, from [Link]

-

Ball, M. et al. (2021). Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water. The Journal of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Miljøstyrelsen (Danish Environmental Protection Agency). (n.d.). BAM (2,6-Dichlorobenzamide). Retrieved January 2, 2026, from [Link]

-

Alsante, K. M. et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Iram, F. et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

National Center for Biotechnology Information. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

-

ResearchGate. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

-

PubMed. (2009). Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry. [Link]

-

U.S. Environmental Protection Agency. (n.d.). The purpose of this study is to describe an analytical method for the analysis of dichlobenil and its metabolite 2,6-dichlorobenzamide in water. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Understanding 2,6-Dichlorobenzamide: Properties, Applications, and Environmental Significance. Retrieved January 2, 2026, from [Link]

-

University of Hertfordshire. (n.d.). 2,6-dichlorobenzamide (Ref: AE C653711). AERU. [Link]

-

IndiaMART. (n.d.). 2,6-Dichlorobenzamide PESTANAL - Analytical Standard. Retrieved January 2, 2026, from [Link]

-

The Australian National University. (2021). Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water. [Link]

-

ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

-

PubMed. (2021). Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions. [Link]

-

University of Helsinki. (2015). Degradation of 2,6-dichlorobenzonitrile and 2,6-dichlorobenzamide in groundwater sedimentary deposits and topsoil. [Link]

-

Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

-

ResearchGate. (n.d.). The energy profile for the acetoamidine hydrolysis (Pathway A-Channel...). [Link]

-

National Center for Biotechnology Information. (2021). Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Dichlobenil & 2,6-dichlorobenzamide. [Link]

Sources

- 1. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. 2,6-Dichlorobenzamide | C7H5Cl2NO | CID 16183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Dichlorobenzamide PESTANAL - Analytical Standard at Best Price, Supplier in Mumbai [nacchemical.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. www2.mst.dk [www2.mst.dk]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 11. benchchem.com [benchchem.com]

- 12. Determination of 2,6-dichlorobenzamide and its degradation products in water samples using solid-phase extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biopharminternational.com [biopharminternational.com]

Potential biological activities of 2,6-Dichloro-benzamidine

An In-Depth Technical Guide to the Potential Biological Activities of 2,6-Dichloro-benzamidine

Abstract

2,6-Dichloro-benzamidine is a small molecule of significant interest within pharmaceutical and biochemical research. While its direct biological activities are not extensively documented in publicly accessible literature, its core chemical structure—the benzamidine scaffold—provides a strong, rational basis for predicting its potential as a potent enzyme inhibitor. This guide synthesizes foundational biochemical principles with practical, field-proven methodologies to empower researchers in drug discovery and chemical biology to systematically investigate this promising compound. We will deconstruct the rationale for its predicted bioactivity, focusing on serine protease inhibition, and provide detailed, self-validating experimental protocols for its characterization, including enzyme inhibition assays, antimicrobial susceptibility testing, and essential cytotoxicity profiling. This document serves as both a strategic roadmap and a practical laboratory handbook for unlocking the therapeutic potential of 2,6-Dichloro-benzamidine.

Introduction: Deconstructing the Molecule

At first glance, 2,6-Dichloro-benzamidine may be confused with its more widely studied environmental metabolite, 2,6-Dichlorobenzamide (BAM).[1][2] It is critical to distinguish between these two molecules. BAM, an amide, is the primary degradation product of the herbicide dichlobenil and is primarily of interest in environmental science for its persistence in groundwater.[3][4]

In contrast, 2,6-Dichloro-benzamidine, possessing a terminal amidine group (-C(=NH)NH₂), belongs to a class of compounds renowned for their specific biological interactions. The benzamidine moiety is a well-established pharmacophore, recognized for its ability to act as a biomimetic of the guanidinium side chain of arginine. This structural mimicry is the key to its predicted biological function, primarily as a competitive inhibitor of serine proteases. Indeed, chemical suppliers highlight its utility in enzyme inhibition studies, marking it as a key compound for drug discovery research.[5]

This guide provides the scientific framework and experimental blueprints to explore and validate the following hypothesized activities:

-

Primary Hypothesis: Potent and selective inhibition of serine proteases.

-

Secondary Hypothesis: Potential antimicrobial activity, based on findings for related benzamidine derivatives.[6][7]

The Scientific Rationale: Why Benzamidines Inhibit Serine Proteases

To comprehend the potential of 2,6-Dichloro-benzamidine, one must first understand the mechanism of its core scaffold. Serine proteases (e.g., trypsin, thrombin) are a class of enzymes that cleave peptide bonds in proteins. A key feature of their active site is the "S1 pocket," a binding cleft that confers substrate specificity. In enzymes like trypsin, this pocket is negatively charged at its base (containing an aspartate residue), which specifically recognizes and binds positively charged amino acid residues like arginine and lysine.

The benzamidine group is a powerful "arginine mimic." Its protonated amidinium ion is planar and possesses a delocalized positive charge that perfectly complements the anionic S1 pocket of trypsin-like proteases. This high-affinity, non-covalent interaction allows the benzamidine inhibitor to occupy the active site, physically blocking the entry of the natural substrate and thus competitively inhibiting enzyme activity. The 2,6-dichloro substitutions on the benzene ring do not interfere with this core interaction but are expected to modulate the compound's potency, selectivity, and pharmacokinetic properties by altering its electronics and lipophilicity.

A Practical Guide to Investigating Biological Activity

This section provides the core experimental protocols necessary to systematically evaluate the biological potential of 2,6-Dichloro-benzamidine. The overall workflow is designed to first validate the primary hypothesis (enzyme inhibition) and then assess broader bioactivity and safety.

Protocol 3.1: In Vitro Serine Protease Inhibition Assay

-

Causality and Rationale: This is the primary validation experiment based on the benzamidine scaffold. We use a simple, robust colorimetric assay with a common serine protease (trypsin) and a chromogenic substrate. The enzyme cleaves the substrate, releasing a yellow-colored product (p-nitroaniline), which absorbs light at 405 nm. An effective inhibitor will prevent this color change, allowing for quantitative measurement of its potency.

-

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

-

Trypsin Stock: Prepare a 1 mg/mL stock solution of TPCK-treated bovine trypsin in 1 mM HCl. Store in aliquots at -20°C.

-

Substrate Stock: Prepare a 100 mM stock of Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) in DMSO. Store in aliquots at -20°C.

-

Test Compound (TC) Stock: Prepare a 10 mM stock of 2,6-Dichloro-benzamidine in DMSO.

-

-

Assay Procedure (96-well plate format):

-

Create a serial dilution of the TC stock in DMSO. A typical starting range is 10 mM down to 10 nM.

-

In a clear, flat-bottom 96-well plate, add 2 µL of each TC dilution (or DMSO for controls).

-

Prepare a trypsin working solution by diluting the stock to 10 µg/mL in Assay Buffer. Add 178 µL of this solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare a BAPNA working solution by diluting the stock to 1 mM in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the BAPNA working solution to all wells.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes (kinetic mode).

-

Calculate the reaction rate (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates by expressing them as a percentage of the uninhibited control (DMSO only).

-

Plot the % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

-

-

Data Presentation:

| Concentration (µM) | Rate (mOD/min) | % Inhibition |

| 100 | 1.5 | 98.5 |

| 30 | 5.2 | 94.8 |

| 10 | 18.9 | 81.1 |

| 3 | 45.1 | 54.9 |

| 1 | 78.3 | 21.7 |

| 0.3 | 95.6 | 4.4 |

| 0 (Control) | 100.0 | 0.0 |

| Calculated IC₅₀ | 2.8 µM |

Protocol 3.2: Antimicrobial Susceptibility Testing

-

Causality and Rationale: Studies on benzamidine derivatives have shown promising antimicrobial activity.[6][7][8] This protocol uses the gold-standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC)—the lowest concentration of the compound that prevents visible microbial growth. This provides a quantitative measure of antimicrobial potency.

-

Detailed Step-by-Step Methodology:

-

Materials and Media:

-

Bacterial Strains: e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

-

Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well sterile microplates (U-bottom).

-

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Procedure:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of a 2x concentrated stock of 2,6-Dichloro-benzamidine to the first well and perform a 2-fold serial dilution across the plate by transferring 100 µL from well to well. Discard the final 100 µL.

-

This creates a plate with final compound concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

-

Inoculate each well with 100 µL of the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Cover the plate and incubate at 37°C for 18-24 hours.

-

-

Data Acquisition and Analysis:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like Resazurin can be added to aid in determination.

-

-

-

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| 2,6-Dichloro-benzamidine | 32 | 64 |

| Control Antibiotic | 1 | 4 |

Protocol 3.3: In Vitro Mammalian Cell Cytotoxicity Assay (MTT)

-

Causality and Rationale: Before a compound can be considered for therapeutic development, its toxicity to mammalian cells must be determined. This protocol is a self-validating system: it measures the metabolic activity of living cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cytotoxicity.[9] This method is standard and widely cited in literature on benzamidine derivatives.[7][8]

-

Detailed Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a human cell line (e.g., HEK-293, human embryonic kidney cells) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 1 x 10⁴ cells in 100 µL of media per well in a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare 2-fold serial dilutions of 2,6-Dichloro-benzamidine in culture media at 2x the final desired concentration.

-

Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control for cell death (e.g., Triton X-100).

-

Incubate for 24-48 hours.

-

-

MTT Assay and Measurement:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Observe the formation of purple formazan crystals.

-

Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the crystals.

-

Incubate for another 4-12 hours (or until crystals are dissolved).

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the % Viability vs. log[Compound Concentration] and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

-

-

Conclusion and Future Directions

2,6-Dichloro-benzamidine stands as a molecule with high, rationally-derived potential, primarily as a competitive inhibitor of serine proteases. Its structural analogy to arginine provides a clear mechanistic hypothesis that can be rigorously tested using the standardized protocols outlined in this guide. The dichloro-substitutions may confer enhanced potency or novel selectivity compared to unsubstituted benzamidine, representing a fertile ground for discovery.

While enzyme inhibition is its most probable activity, the exploration of antimicrobial effects and the mandatory assessment of cytotoxicity are crucial next steps for any comprehensive research program. The methodologies provided herein offer a robust, logical, and efficient path for any research team to begin characterizing the biological profile of 2,6-Dichloro-benzamidine, potentially uncovering a novel therapeutic agent or a powerful research tool.

References

- 1. Environmental Project, 943 – Evaluation of health hazards by exposure to BAM (2,6-Dichlorobenzamide) and risk characterisation of drinking water exposure – Complete html [www2.mst.dk]

- 2. Dichlobenil and 2,6-dichlorobenzamide (BAM) in the environment: what are the risks to humans and biota? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Genetic (In)stability of 2,6-Dichlorobenzamide Catabolism in Aminobacter sp. Strain MSH1 Biofilms under Carbon Starvation Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

A Technical Guide to 2,6-Dichlorobenzamidine: A Versatile Precursor for Heterocyclic Synthesis in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of 2,6-dichlorobenzamidine, a pivotal precursor in modern organic synthesis. We delve into the compound's synthesis, focusing on reliable and scalable methodologies. The core of this document is dedicated to elucidating its synthetic utility, particularly in the construction of nitrogen-containing heterocycles, which form the backbone of numerous pharmacologically active molecules. Through a detailed case study, we demonstrate its application in the synthesis of a potent Src kinase inhibitor scaffold, underscoring its significance for researchers, medicinal chemists, and drug development professionals. This guide combines theoretical principles with practical, field-proven protocols to serve as an essential resource for leveraging this versatile building block in the pursuit of novel therapeutics.

Introduction: The Strategic Importance of 2,6-Dichlorobenzamidine

2,6-Dichlorobenzamidine (IUPAC Name: 2,6-dichlorobenzenecarboximidamide; CAS Number: 3797-84-0) is a highly functionalized aromatic building block of increasing importance in medicinal chemistry. Its value stems from the unique combination of two key structural features: the reactive amidine group and the sterically demanding 2,6-dichlorophenyl motif.

The amidine functional group is a cornerstone in heterocyclic chemistry, serving as a robust N-C-N synthon for constructing a wide array of ring systems, including pyrimidines, triazines, and imidazoles.[1] These scaffolds are prevalent in biologically active compounds. Simultaneously, the 2,6-dichlorophenyl moiety imparts critical properties to target molecules. The ortho-chlorine substituents create a fixed, perpendicular orientation of the phenyl ring relative to its connection point, a conformational constraint highly sought after in rational drug design to achieve high target affinity and selectivity, particularly in the development of kinase inhibitors.[2][3][4]

This guide offers a comprehensive overview of the synthesis of 2,6-dichlorobenzamidine and its subsequent transformation into complex, high-value heterocyclic systems, providing scientists with the foundational knowledge and practical methodologies to exploit its full synthetic potential.

Synthesis of the Precursor: From Nitrile to Amidine

The most efficient and widely adopted route to 2,6-dichlorobenzamidine begins with the readily available starting material, 2,6-dichlorobenzonitrile. The conversion is classically achieved via the Pinner reaction, a two-step process that first yields an imidate ester, which is subsequently converted to the target amidine. This method is reliable and provides the product in high purity as its hydrochloride salt, which is often preferred for its stability and handling characteristics.

The overall transformation is outlined below:

Caption: Synthesis of 2,6-Dichlorobenzamidine HCl via the Pinner Reaction.

Experimental Protocol: Synthesis of 2,6-Dichlorobenzamidine Hydrochloride

Materials:

-

2,6-Dichlorobenzonitrile

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Diethyl Ether

-

Anhydrous Ammonia (gas or solution in EtOH)

-

Hydrogen Chloride (gas)

Procedure:

Step 1: Formation of Ethyl 2,6-dichlorobenzimidate Hydrochloride

-

Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Under an inert atmosphere (N₂ or Ar), dissolve 2,6-dichlorobenzonitrile (1.0 eq) and anhydrous ethanol (1.1 eq) in anhydrous diethyl ether.

-

Cool the solution to 0°C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution for 1-2 hours. A white precipitate will form.

-

After the gas addition, seal the flask and allow it to warm to room temperature. Continue stirring overnight.

-

Collect the resulting white precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield ethyl 2,6-dichlorobenzimidate hydrochloride.

Step 2: Ammonolysis to 2,6-Dichlorobenzamidine Hydrochloride

-

Suspend the ethyl 2,6-dichlorobenzimidate hydrochloride (1.0 eq) from Step 1 in anhydrous ethanol in a clean, dry flask.

-

Cool the suspension to 0°C.

-

Bubble anhydrous ammonia gas through the suspension with vigorous stirring for 2-3 hours, or add a saturated solution of ammonia in ethanol.

-

Seal the flask and stir at room temperature for 24 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Triturate the resulting solid with diethyl ether, collect the precipitate by filtration, and dry under vacuum to afford 2,6-dichlorobenzamidine hydrochloride as a stable white solid.

Core Application: Cyclocondensation for Heterocycle Synthesis

The true synthetic power of 2,6-dichlorobenzamidine lies in its role as a precursor for heterocyclic compounds via cyclocondensation reactions. The amidine moiety readily reacts with bifunctional electrophiles, such as 1,3-dicarbonyls or their equivalents, to forge key heterocyclic scaffolds.

Synthesis of Substituted Pyrimidines

A prominent application is the construction of 2-aryl-pyrimidines. Reacting 2,6-dichlorobenzamidine with a 1,3-dicarbonyl compound under acidic or thermal conditions provides a direct route to pyrimidines bearing the 2,6-dichlorophenyl group at the 2-position. This reaction is versatile, allowing for a wide range of substituents on the pyrimidine core.

Caption: General scheme for pyrimidine synthesis from 2,6-dichlorobenzamidine.

| R¹ | R² | 1,3-Dicarbonyl Compound | Product: 2-(2,6-Dichlorophenyl)-pyrimidine | Typical Yield (%) |

| CH₃ | CH₃ | Acetylacetone | 4,6-dimethyl- | 85-95% |

| OEt | CH₃ | Ethyl acetoacetate | 4-hydroxy-6-methyl- | 80-90% |

| Ph | H | Benzoylacetaldehyde | 4-phenyl- | 75-85% |

| OEt | OEt | Diethyl malonate | 4,6-dihydroxy- | 80-90% |

Case Study: A Scaffold for Potent Kinase Inhibitors

The 2,6-dichlorophenyl motif is a privileged structure in the design of kinase inhibitors. Its utility is exemplified in the discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, a potent and orally active Src kinase inhibitor.[2][3] The synthesis of its core benzo[5][6][7]triazine scaffold can be logically envisioned starting from 2,6-dichlorobenzamidine or a derivative thereof.

The workflow involves the construction of the triazine ring through condensation, followed by functionalization to install the necessary side chains for biological activity.

Caption: Plausible synthetic workflow for a Src Kinase Inhibitor scaffold.

Protocol: Key Step - Synthesis of the Benzo[6][7][8]triazine Core